N-Isopropylhydroxylamine hydrochloride

描述

Overview of Hydroxylamine (B1172632) Derivatives in Contemporary Chemistry

Hydroxylamine derivatives are a class of organic compounds characterized by the hydroxylamine functional group (-NHOH) or its substituted analogues. wikipedia.orgontosight.ai These compounds can be viewed as hybrids of ammonia (B1221849) and water and are categorized based on the substitution pattern on the nitrogen or oxygen atoms, known as N-hydroxylamines and O-hydroxylamines, with the former being more common. atamanchemicals.com

In contemporary chemistry, these derivatives are recognized for their versatile reactivity. They are widely used as intermediates in organic synthesis, most notably in the preparation of oximes through reactions with aldehydes and ketones. atamanchemicals.com This reaction is crucial for purifying ketones and aldehydes and is a foundational step in producing materials like Nylon 6, where cyclohexanone (B45756) is converted to its oxime using hydroxylamine. atamanchemicals.com Furthermore, hydroxylamine and its salts are frequently employed as reducing agents in a multitude of organic and inorganic reactions and can function as antioxidants. atamanchemicals.com In recent years, hydroxylamine derivatives have gained prominence as nitrogen-radical precursors in visible-light photochemistry, opening new avenues for the development of novel chemical transformations. nih.gov

Significance of N-Isopropylhydroxylamine Hydrochloride (IPHA HCl) as a Specialized Reagent

N-Isopropylhydroxylamine (IPHA) and its hydrochloride salt stand out among hydroxylamine derivatives due to their highly effective and specialized applications, particularly in polymer chemistry. google.com IPHA is widely utilized as a "short-stopping" agent in free-radical emulsion polymerization, a process used to manufacture synthetic rubbers like Styrene-Butadiene rubber (SBR) and Acrylonitrile-Butadiene rubber (NBR). rubbernews.comkdrchem.com Its primary function is to terminate the polymerization reaction at a desired level of monomer conversion, which is critical for achieving the optimal physical properties of the final elastomer. rubbernews.com

A key advantage of IPHA over other short-stopping agents, such as N,N'-diethylhydroxylamine (DEHA), is that it does not contribute to the formation of regulated N-nitrosamines. google.comgoogle.com This is a significant benefit for regulatory compliance, especially under standards like the German TRGS 552. rubbernews.com IPHA provides excellent control over the Mooney viscosity of the rubber, a crucial quality specification. rubbernews.comgoogle.com Beyond its role in polymerization, IPHA also serves as an effective oxygen scavenger in boiler water treatment applications, acting as a viable alternative to hydrazine. kdrchem.comsellchems.com Its utility extends to being a reducing agent and a stabilizer for monomers. atamanchemicals.commade-in-china.com

Scope and Academic Relevance of IPHA HCl in Scholarly Investigations

The academic and industrial relevance of this compound is extensive, primarily revolving around its role in polymer science and organic synthesis. In research, it is a critical tool for studying the kinetics of polymerization and for developing advanced elastomers with precisely controlled properties. rubbernews.comatamanchemicals.com Its ability to control undesired "popcorn polymer" formation in the vapor phase during monomer recovery, though sometimes variable, is another area of investigation. google.comgoogle.com

Scholarly work has focused on comparing the efficacy of IPHA with other short-stopping agents and on developing synergistic blends to enhance performance. For instance, combinations of IPHA with other primary or secondary alkyl hydroxylamines have been explored to improve storage stability and popcorn polymer control. google.com In the broader context of organic chemistry, IPHA is recognized as a versatile reagent. cymitquimica.com It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals like antioxidants and stabilizers. ontosight.aiatamanchemicals.com Its reactivity with electrophilic compounds makes it a valuable building block in synthetic pathways. ontosight.ai

Physicochemical Properties of N-Isopropylhydroxylamine and its Hydrochloride Salt

| Property | Value | Reference(s) |

| N-Isopropylhydroxylamine | ||

| Molecular Formula | C₃H₉NO | atamanchemicals.comchemsrc.com |

| Molecular Weight | 75.11 g/mol | atamanchemicals.comchemsrc.com |

| Appearance | Colorless liquid or white crystalline solid | smolecule.comatamanchemicals.com |

| Melting Point | 159-160 °C (with decomposition) | chemsrc.comatamanchemicals.com |

| Boiling Point | 104.9 ± 23.0 °C (Predicted) | chemsrc.com |

| Density | ~1 g/mL | atamanchemicals.com |

| CAS Number | 5080-22-8 | chemsrc.comsmolecule.com |

| This compound | ||

| Molecular Formula | C₃H₁₀ClNO | chemicalbook.com |

| Molecular Weight | 111.57 g/mol | echemi.com |

| Appearance | Beige Solid | fishersci.com |

| Melting Point | 68 - 72 °C | echemi.comfishersci.com |

| CAS Number | 50632-53-6 | chemsrc.comfishersci.com |

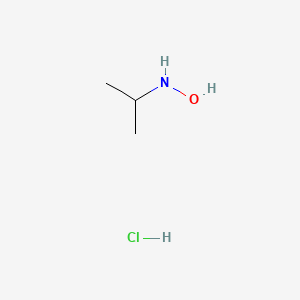

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

N-propan-2-ylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-3(2)4-5;/h3-5H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXUIKZQGOPKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198675 | |

| Record name | N-Isopropyl hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50632-53-6 | |

| Record name | N-Isopropyl hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050632536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50632-53-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Isopropyl hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Isopropylhydroxylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Computational Characterization of N Isopropylhydroxylamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-Isopropylhydroxylamine hydrochloride, ¹H, ¹³C, and ¹⁵N NMR spectroscopy collectively offer a complete picture of its molecular framework.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their neighboring environments. In the case of this compound, the protonated form in solution would be expected to show distinct signals for the protons on the isopropyl group and the protons attached to the nitrogen and oxygen atoms.

The isopropyl moiety gives rise to two signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, a result of spin-spin coupling. The protons on the nitrogen and oxygen atoms (NH₂⁺ and OH) are expected to be exchangeable with deuterium (B1214612) and may appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Comparative Data: Isopropylamine (B41738) Hydrochloride (in D₂O) chemicalbook.com |

|---|---|---|---|---|

| -CH(CH₃)₂ | ~3.5 | Septet | ~6-7 | 3.515 ppm (septet) |

| -CH(CH₃)₂ | ~1.3 | Doublet | ~6-7 | 1.315 ppm (doublet) |

| -NH₂⁺- | Variable (broad) | Singlet | N/A | N/A (exchangeable) |

| -OH | Variable (broad) | Singlet | N/A | N/A |

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, two distinct signals are expected for the isopropyl group: one for the two equivalent methyl carbons and another for the methine carbon. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Similar to the ¹H NMR analysis, direct experimental data for this compound is scarce. Therefore, a comparison with isopropylamine hydrochloride is instructive.

| Assignment | Expected Chemical Shift (δ, ppm) | Comparative Data: Isopropylamine Hydrochloride spectrabase.comchemicalbook.com |

|---|---|---|

| -CH(CH₃)₂ | ~50-60 | ~45 |

| -CH(CH₃)₂ | ~20-25 | ~22 |

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen-Containing Moieties

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms. Although ¹⁵N has a low natural abundance and sensitivity, it provides valuable information that is not accessible by other NMR techniques. researchgate.net The chemical shift of the nitrogen atom in this compound is expected to be in the range typical for protonated alkylamines. The IUPAC recommends nitromethane (B149229) (CH₃NO₂) as the standard for ¹⁵N NMR, but liquid ammonia (B1221849) (NH₃) is also commonly used. huji.ac.ilwikipedia.org

The specific chemical shift would be influenced by the presence of the hydroxyl group and the protonation state of the nitrogen. Based on general ranges for alkylammonium ions, the ¹⁵N chemical shift is anticipated to be in the range of -340 to -360 ppm relative to nitromethane. wikipedia.orgnist.gov

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for O-H, N-H, C-H, C-N, and N-O bonds.

While a specific spectrum for this compound is not provided in the search results, data for the analogous N-ethylhydroxylamine hydrochloride can be used for a comparative interpretation. nist.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Interpretation |

|---|---|---|

| O-H stretch | 3200-3600 (broad) | Indicates the presence of the hydroxyl group, likely involved in hydrogen bonding. |

| N-H stretch (as -NH₂⁺-) | 2800-3200 (broad) | Characteristic of a protonated amine, often appearing as broad bands due to hydrogen bonding. |

| C-H stretch (aliphatic) | 2850-2970 | Corresponds to the stretching vibrations of the C-H bonds in the isopropyl group. |

| N-H bend | 1500-1650 | Bending vibration of the N-H bonds. |

| C-H bend | 1370-1470 | Bending vibrations of the C-H bonds in the methyl and methine groups. |

| N-O stretch | 900-1100 | Stretching vibration of the nitrogen-oxygen bond. |

| C-N stretch | 1000-1250 | Stretching vibration of the carbon-nitrogen bond. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular weight of the free base is 75.11 g/mol . The mass spectrum would show the molecular ion peak (M⁺) corresponding to the free base, N-Isopropylhydroxylamine.

The fragmentation of the molecular ion would likely proceed through common pathways for amines and hydroxylamines. Alpha-cleavage is a dominant fragmentation mechanism for aliphatic amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org

A plausible fragmentation pattern would involve:

Loss of a methyl radical (•CH₃) from the isopropyl group to form a stable iminium ion.

Loss of a hydroxyl radical (•OH) .

Cleavage of the N-O bond .

| m/z | Plausible Fragment | Fragmentation Pathway |

|---|---|---|

| 75 | [C₃H₉NO]⁺ | Molecular ion (M⁺) |

| 60 | [C₂H₆NO]⁺ | Loss of •CH₃ |

| 58 | [C₃H₈N]⁺ | Loss of •OH |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage with loss of •CH₃ and subsequent rearrangement |

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and understanding the spectroscopic properties of molecules. mtu.edunih.gov DFT methods can be used to calculate optimized molecular geometries, vibrational frequencies (for IR and Raman spectra), NMR chemical shifts, and electronic properties.

For this compound, DFT calculations could provide theoretical spectra that can be compared with experimental data to confirm structural assignments. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. researchgate.net Theoretical calculations of vibrational frequencies can aid in the assignment of complex IR and FTIR spectra. nih.gov

While specific DFT studies on this compound were not identified in the search results, the application of these methods would involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculations: To predict the IR spectrum and confirm that the optimized structure is a true minimum.

NMR Chemical Shift Calculations: To predict the ¹H, ¹³C, and ¹⁵N NMR spectra.

These computational results would provide a deeper understanding of the relationship between the molecular structure and its spectroscopic signatures.

Electronic Structure and Bonding Analysis

The electronic structure and bonding of this compound are investigated using quantum chemical calculations. These analyses reveal the distribution of electron density and the nature of the chemical bonds within the molecule. Methods such as Density Functional Theory (DFT) are employed to map the electron density surface, identifying regions that are electron-rich or electron-deficient. This information is crucial for predicting the molecule's reactivity, polarity, and intermolecular interactions. The analysis typically involves calculating atomic charges, which helps in understanding the electrostatic potential and the nature of the ionic interaction between the N-isopropylhydroxylammonium cation and the chloride anion.

Molecular Geometry Optimization

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule. atamanchemicals.com By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, this process would model the protonated N-isopropylhydroxylamine cation, providing precise data on its spatial configuration. The resulting optimized structure is the basis for further computational analyses, including vibrational frequency and electronic property calculations.

Table 1: Predicted Geometric Parameters for Optimized N-Isopropylhydroxylamine Cation Note: The following table illustrates the type of data obtained from geometry optimization. Actual values are determined through specific computational studies.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | N-O | e.g., ~1.4 Å |

| Bond Length | C-N | e.g., ~1.5 Å |

| Bond Angle | C-N-O | e.g., ~109° |

| Dihedral Angle | H-C-N-O | e.g., ~180° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. For this compound, FMO analysis helps predict its behavior in chemical reactions, particularly its potential as a nucleophile or electrophile.

Table 2: Frontier Molecular Orbital Properties Note: This table shows the typical quantum chemical descriptors derived from FMO analysis.

| Property | Description | Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | e.g., in eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | e.g., in eV |

| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | e.g., in eV |

| Chemical Hardness | (LUMO - HOMO) / 2 | e.g., in eV |

| Chemical Potential | (HOMO + LUMO) / 2 | e.g., in eV |

Vibrational Frequencies and Spectroscopic Predictions

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. scirp.org By calculating these frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes (e.g., stretching, bending) to observed spectral bands. For this compound, this analysis would help interpret its experimental IR spectrum, confirming the presence of functional groups such as N-H, O-H, C-H, and C-N bonds.

Spin Density Distribution in Radical Systems

N-Isopropylhydroxylamine and related compounds are known to act as radical inhibitors. atamanchemicals.com In situations where the N-isopropylhydroxylammonium cation might form a radical species (e.g., through the loss of a hydrogen atom), understanding the distribution of the unpaired electron is crucial. Spin density distribution analysis is a computational tool that maps the location of this unpaired electron within the radical. researchgate.net The spin density is typically concentrated on specific atoms, which are the most reactive sites in the radical. researchgate.net This analysis is vital for understanding the mechanism by which hydroxylamines scavenge free radicals.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. nih.gov This experimental technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. For this compound, a successful crystallographic study would provide unambiguous data on its solid-state conformation.

The key findings from such an analysis would include:

Precise Atomic Coordinates: The exact position of every atom (including hydrogen) in the crystal lattice.

Bond Lengths and Angles: Highly accurate measurements of the covalent bonds within the N-isopropylhydroxylammonium cation.

Crystal Packing: The arrangement of the N-isopropylhydroxylammonium cations and chloride anions relative to each other in the crystal lattice.

Intermolecular Interactions: A detailed map of non-covalent interactions, such as hydrogen bonds between the cation and the chloride anion, which are critical for the stability of the crystal structure.

This information provides a definitive structural model and is the gold standard for validating the results of computational geometry optimization.

Table 3: Crystal Data and Structure Refinement Parameters Note: This table illustrates the typical data reported in a crystallographic study.

| Parameter | Description | Typical Value |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | To be determined |

| Space Group | Symmetry of the unit cell | To be determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | To be determined |

| Volume (V) | Volume of the unit cell | To be determined (ų) |

| Z | Number of formula units per unit cell | To be determined |

| R-factor | Indicator of refinement quality | e.g., < 0.05 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Reaction Chemistry and Mechanistic Investigations Involving N Isopropylhydroxylamine Hydrochloride

Role as a Reducing Agent

N-Isopropylhydroxylamine hydrochloride is recognized for its function as a reducing agent in several chemical processes. atamanchemicals.com This reducing capacity is fundamental to its applications in both inorganic and organic chemistry, from the synthesis of metallic nanoparticles to the selective transformation of organic functional groups.

Selective Reduction of Carbonyl Compounds

This compound serves as a valuable reagent for the selective reduction of carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols. This transformation is a cornerstone of organic synthesis. The general mechanism for the reduction of carbonyls by hydride-donating reagents involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.orglibretexts.orgchemguide.co.uk This initial attack breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate. chemguide.co.uk Subsequent protonation of this intermediate, typically by a protic solvent or during an acidic workup, yields the final alcohol product. libretexts.orglibretexts.org

While strong reducing agents like lithium aluminum hydride can reduce a wide range of carbonyl-containing functional groups, milder reagents allow for greater selectivity. youtube.com this compound offers a degree of chemoselectivity, enabling the reduction of aldehydes and ketones in the presence of other reducible functional groups. The reactivity can be influenced by steric hindrance around the carbonyl carbon and the electronic nature of the substituents.

| Carbonyl Compound | Product | General Observations |

|---|---|---|

| Aldehyde (R-CHO) | Primary Alcohol (R-CH₂OH) | Generally proceeds readily due to the high reactivity of aldehydes. youtube.com |

| Ketone (R-CO-R') | Secondary Alcohol (R-CH(OH)-R') | Reaction is typically efficient for a range of alkyl and aryl ketones. youtube.com |

| α,β-Unsaturated Carbonyl | Allylic Alcohol | Selective 1,2-reduction of the carbonyl group can be achieved over 1,4-conjugate reduction. |

Reduction of Metal Salts (e.g., Silver, Gold)

Hydroxylamine (B1172632) derivatives are effective reducing agents for various metal salts, a property leveraged in the synthesis of metallic nanoparticles. Research has demonstrated that hydroxylamine hydrochloride can reduce silver nitrate (B79036) and gold salts (such as chloroauric acid, HAuCl₄) in solution to produce colloidal silver and gold nanoparticles, respectively. researchgate.netmdpi.comresearchgate.netnih.gov This process involves the reduction of metal cations (e.g., Ag⁺, Au³⁺) to their neutral metallic state (Ag⁰, Au⁰), which then aggregate to form stable nanoparticles. researchgate.net

The reaction is typically carried out at room temperature and can be controlled to produce nanoparticles of a specific size range. researchgate.netresearchgate.net The N-isopropyl group in this compound influences the reaction kinetics and may also play a role in stabilizing the newly formed nanoparticles, preventing excessive aggregation. This method is valued for its simplicity and effectiveness in generating SERS-active colloids and other nanomaterials for various applications. researchgate.net

| Metal Salt Precursor | Reducing Agent | Product | Key Application |

|---|---|---|---|

| Silver Nitrate (AgNO₃) | Hydroxylamine Hydrochloride | Silver Nanoparticles (AgNPs) | Surface-Enhanced Raman Scattering (SERS) substrates. researchgate.net |

| Chloroauric Acid (HAuCl₄) | Hydroxylamine Hydrochloride | Gold Nanoparticles (AuNPs) | Photothermal therapy agents, Catalysis. researchgate.netnih.gov |

Applications in Organic Synthesis

Beyond its role as a reducing agent, this compound is a key building block and reagent in the synthesis of various organic molecules, particularly those containing nitrogen.

Synthesis of Amines and Other Nitrogen-Containing Compounds

N-Isopropylhydroxylamine and its derivatives are utilized in the synthesis of amines and other nitrogenous compounds. nih.gov One prominent route involves the use of hydroxylamine derivatives as aminating agents. For instance, they can be employed in reactions that convert starting materials like benzyl (B1604629) alcohols into anilines. nih.gov These methods often proceed through complex rearrangements, such as the aza-Hock rearrangement, providing pathways to primary and secondary anilines that are valuable in pharmaceutical and materials science. nih.gov

Furthermore, the reduction of compounds derived from N-isopropylhydroxylamine, such as oximes (discussed below), provides a direct route to primary amines. This two-step process, involving initial condensation with a carbonyl compound followed by reduction, is a standard method for amine synthesis. libretexts.org

Formation of Oximes and Hydroxamic Acids

The reaction between N-isopropylhydroxylamine and carbonyl compounds is a fundamental process in organic chemistry. Aldehydes and ketones react with hydroxylamine derivatives in a condensation reaction to form oximes. quora.comyoutube.comtestbook.com This reaction is reversible and typically catalyzed by a mild acid. testbook.com The products are aldoximes (from aldehydes) and ketoximes (from ketones). testbook.com Oximes are stable, often crystalline, compounds that serve as important synthetic intermediates and protecting groups for carbonyls.

Hydroxamic acids, which feature the R-C(=O)N(OH)-R' functional group, can be synthesized from esters or acid chlorides through reaction with hydroxylamine salts. This reaction involves the nucleophilic acyl substitution where the hydroxylamine displaces the alkoxy or chloride group.

Condensation Reactions with Aldehydes and Ketones

The formation of oximes from this compound and an aldehyde or ketone is a classic example of a condensation reaction, which proceeds via a nucleophilic addition-elimination mechanism. libretexts.orglibretexts.org

The mechanism involves several key steps:

Nucleophilic Attack: The nitrogen atom of N-isopropylhydroxylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This breaks the C=O pi bond and forms a tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the original carbonyl group, a step that is often facilitated by the solvent or trace amounts of acid/base. libretexts.org

Elimination of Water: The hydroxyl group on the carbinolamine intermediate is protonated under acidic conditions, converting it into a good leaving group (water). libretexts.orglibretexts.org

Deprotonation: The elimination of a water molecule leads to the formation of a C=N double bond. A final deprotonation step yields the stable oxime product and regenerates the acid catalyst. libretexts.org

The rate of this reaction is pH-dependent. A mildly acidic environment (around pH 5) is often optimal, as it provides enough acid to catalyze the dehydration step without excessively protonating the hydroxylamine nucleophile, which would render it non-reactive. libretexts.orglibretexts.org

Nitrone Formation and 1,3-Dipolar Cycloaddition Reactions

This compound serves as a precursor for the formation of nitrones, which are valuable intermediates in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. The formation of nitrones from N-substituted hydroxylamine hydrochlorides typically involves a condensation reaction with aldehydes or ketones.

A general and environmentally friendly method for nitrone synthesis involves the direct condensation of aldehydes with N-substituted hydroxylamine hydrochlorides in glycerol (B35011). This approach offers a rapid and mild route to a variety of nitrone derivatives in good to excellent yields, often without the need for a catalyst or a base. ias.ac.in While specific examples detailing the use of this compound in this exact protocol are not prevalent in the reviewed literature, the general reactivity of N-substituted hydroxylamine hydrochlorides suggests its applicability. The proposed reaction mechanism involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding nitrone.

The reaction kinetics of aliphatic nitrone formation from the addition of N-alkyl-hydroxylamines to aliphatic aldehydes in aqueous solutions have been studied. The reaction is second-order at a constant pH and is dependent on the concentrations of the free hydroxylamine and the free aldehyde. rsc.org In acidic media, the formation of an intermediate diol is the rate-determining step, whereas in alkaline conditions, the dehydration of this intermediate is rate-limiting. rsc.org

Once formed, nitrones can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes, to yield five-membered heterocyclic rings like isoxazolidines. mdpi.comnih.gov These reactions are of significant interest due to their high degree of stereocontrol and their utility in the synthesis of complex molecules with biological activity. The mechanism of the Huisgen 1,3-dipolar cycloaddition is a concerted, pericyclic reaction that proceeds through a six-electron transition state. mdpi.com Although the direct participation of nitrones derived from this compound in 1,3-dipolar cycloadditions is not extensively documented in the available research, the established reactivity of nitrones in such reactions provides a strong basis for their potential application.

Aminative Difunctionalization of Alkenes

The aminative difunctionalization of alkenes is a powerful strategy in organic synthesis for the simultaneous introduction of a nitrogen-containing group and another functional group across a carbon-carbon double bond. rsc.org This method allows for the rapid construction of complex and valuable molecules from simple starting materials. rsc.org These reactions can be catalyzed by transition metals or be metal-free and encompass a variety of transformations, including diamination, aminohalogenation, and amino-oxidation. rsc.org

While the use of this compound as a direct nitrogen source in the aminative difunctionalization of alkenes is not explicitly detailed in the reviewed literature, the general principles of these reactions suggest its potential. In many of these transformations, a nitrogen-containing reagent is activated to generate a reactive species that adds to the alkene. Given the reactivity of the hydroxylamine moiety, it is conceivable that this compound could be employed under specific reaction conditions to serve as a precursor to the aminating agent. Further research would be necessary to explore and establish the viability and scope of this compound in this class of reactions.

Catalytic Applications

The utility of this compound extends to the realm of catalysis, where it can function either as a catalyst itself or as a ligand to form catalytically active metal complexes.

As a Catalyst in Organic Transformations

While specific examples of this compound acting as a primary catalyst in organic transformations are not widely reported, its chemical properties suggest potential applications. For instance, in the synthesis of nitrones from aldehydes and N-substituted hydroxylamines, glycerol can act as a recyclable solvent-catalyst. ias.ac.in Although not the primary catalytic species, the reaction environment provided by such a solvent can be crucial for the reaction's success. The potential for this compound to act as an organocatalyst, perhaps through hydrogen bonding interactions or by forming reactive intermediates, remains an area for future investigation.

Formation of Stable Complexes with Metal Ions

N-Isopropylhydroxylamine and its derivatives have been shown to form stable complexes with various metal ions. The coordination chemistry of transition metals with hydroxylamine-based ligands is an area of active research. For example, N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine, a chelating hydroxylamine ligand, forms stable complexes with chromium(III), manganese(II), nickel(II), and cadmium(II) ions. nih.gov In these complexes, the hydroxylamine ligand can coordinate to the metal center in different modes. nih.gov This ability to form stable metal complexes suggests that this compound could also serve as a ligand in coordination chemistry. atamanchemicals.com The formation of such complexes can have implications for catalysis, where the metal center's reactivity can be tuned by the ligand environment.

Table 1: Potential Catalytic Applications of this compound

| Application Area | Potential Role of this compound |

| Organocatalysis | May act as a hydrogen bond donor or participate in the formation of reactive intermediates. |

| Metal-Catalyzed Reactions | Can serve as a ligand to form stable, catalytically active metal complexes. |

Radical Scavenging and Polymerization Control

One of the most significant industrial applications of N-Isopropylhydroxylamine (IPHA) and its salts, including this compound, is in the control of free radical polymerization processes.

Inhibition of Nitroxide Formation in Polymerization

N-Isopropylhydroxylamine and its salts, such as the hydrochloride form, function as potent radical scavengers in polymerization processes. atamanchemicals.com Their primary role in this context is to control and inhibit the formation of stable nitroxide radicals, which can otherwise interfere with the desired polymerization kinetics. Nitroxide radicals are often used as polymerization inhibitors or controllers in processes like Nitroxide-Mediated Polymerization (NMP). whiterose.ac.ukmdpi.com However, their unintended formation can be detrimental.

The inhibitory action of N-Isopropylhydroxylamine stems from its ability to react with and neutralize radical species present in the polymerization medium. In acrylic polymerization, for instance, N-Isopropylhydroxylamine is applied to control the reaction kinetics by preventing the accumulation of nitroxide radicals. atamanchemicals.com The mechanism involves the donation of a hydrogen atom from the hydroxylamine group to a growing polymer radical or other radical species. This action terminates the radical chain, preventing further propagation and the potential formation of stable nitroxide radicals that can retard or halt the polymerization.

This capability makes N-Isopropylhydroxylamine an effective "short-stopping" agent, a substance that can quickly terminate a polymerization reaction at a desired point. smolecule.com By scavenging free radicals, it effectively inhibits the side reactions that can lead to nitroxide formation, ensuring better control over the final polymer properties.

Monomer Stabilization

The utility of this compound extends to the stabilization of monomers, enhancing their shelf life and preventing premature or spontaneous polymerization. atamanchemicals.comatamanchemicals.com Monomers, particularly those with vinyl groups like acrylates and styrenics, can be susceptible to self-polymerization upon exposure to heat, light, or impurities that can generate free radicals. atamanchemicals.com

N-Isopropylhydroxylamine acts as a stabilizer by scavenging these initiating radicals. Its function as a radical inhibitor is crucial for preserving the integrity of the monomer during storage and transport. atamanchemicals.com By preventing the onset of polymerization, it ensures that the monomer remains in its unpolymerized state until it is intentionally used. This is a critical aspect of quality control in the chemical and polymer industries. The compound is compatible with a variety of polymer and resin systems, making it a versatile stabilizer. atamanchemicals.com

Below is a table summarizing the applications of N-Isopropylhydroxylamine in polymerization control:

| Application Area | Function | Mechanism of Action | Relevant Polymer Systems |

| Polymerization Control | Short-stopping agent | Terminates radical chains by hydrogen donation | Emulsion Polymerization |

| Inhibition | Nitroxide formation inhibitor | Scavenges free radicals that lead to nitroxide species | Acrylic Polymerization |

| Monomer Storage | Monomer stabilizer | Prevents premature polymerization by scavenging initiating radicals | Styrenics, Acrylates |

Reaction with Carbonyl Diphosphonic Acid and Degradation Pathways

The reaction of substituted hydroxylamines, such as O-isopropyl hydroxylamine, with carbonyl diphosphonic acid reveals a unique and unexpected degradation pathway. mdpi.comsemanticscholar.org Investigations into this reaction demonstrate that the expected oxime product is highly unstable and cannot be isolated across a wide pH range (2–12). mdpi.comnih.govresearchgate.net Instead, the reaction proceeds rapidly to yield cyanophosphonic acid and phosphoric acid as the primary degradation products. mdpi.comsemanticscholar.org

This transformation is characterized as a Beckmann-like fragmentation. The presence of two phosphonic acid residues attached to the carbonyl group significantly alters its chemical properties, rendering the corresponding oximes exceptionally unstable. mdpi.comnih.gov This behavior is notably different from that of structurally related α-ketophosphonates, which typically form stable O-substituted oximes when reacted with O-alkylhydroxylamines. mdpi.com

In the case of the reaction with O-alkylhydroxylamines like O-isopropyl hydroxylamine, the corresponding alcohol (in this case, isopropanol) is also detected in the reaction mixture alongside cyanophosphonic and phosphoric acids. mdpi.comnih.gov The degradation of the P-C-P bridge of the carbonyl diphosphonic acid is a key feature of this reaction. mdpi.comresearchgate.net

The proposed degradation pathway can be summarized as follows:

Reaction of the carbonyl group of carbonyl diphosphonic acid with N-Isopropylhydroxylamine to form an unstable oxime intermediate.

Immediate Beckmann-like fragmentation of the oxime.

Cleavage of the P-C-P bond, leading to the formation of cyanophosphonic acid and phosphoric acid.

The following table outlines the products formed from the reaction between carbonyl diphosphonic acid and hydroxylamine derivatives.

| Reactant | Key Products | Observed Byproducts | Reaction Characteristic |

| Hydroxylamine | Cyanophosphonic acid, Phosphoric acid | - | Fast Beckmann-like fragmentation |

| O-alkylhydroxylamines (e.g., O-isopropyl hydroxylamine) | Cyanophosphonic acid, Phosphoric acid | Corresponding alcohols (e.g., isopropanol) | Unstable oxime intermediate |

This reaction highlights the unique reactivity imparted by the two phosphonic acid groups on the central carbonyl carbon, leading to a degradation pathway that prevents the formation of stable oxime derivatives. mdpi.comsemanticscholar.org

Applications of N Isopropylhydroxylamine Hydrochloride in Advanced Materials and Specialized Fields

Polymer Science and Technology

In the realm of polymer science, N-Isopropylhydroxylamine hydrochloride is a critical component in the synthesis and stabilization of various polymeric materials. Its ability to control polymerization reactions and protect the final product from degradation makes it invaluable.

N-Isopropylhydroxylamine (IPHA), including its hydrochloride salt, serves as a highly efficient shortstopping agent in the free-radical emulsion polymerization processes used to produce elastomers like Styrene-Butadiene Rubber (SBR) and Acrylonitrile-Butadiene Rubber (NBR). advancionsciences.comgoogle.com In these reactions, polymerization must be halted at a specific monomer conversion to achieve the desired material properties, such as Mooney viscosity. advancionsciences.comgoogle.com

IPHA functions as a free-radical scavenger, effectively terminating the polymerization chain reaction at the predetermined point. advancionsciences.com This provides excellent control over the final properties of the elastomer. advancionsciences.com Unlike some traditional shortstopping agents, IPHA offers the advantage of not contributing to the formation of regulated nitrosamines, making it suitable for producing rubber compliant with stringent regulations such as the German TRGS 552. advancionsciences.comgoogle.com Its unique physical properties allow it to partition effectively between the latex and vapor phases during monomer recovery, providing comprehensive protection against unwanted polymer formation (popcorn polymer) in both phases.

Table 1: Performance Comparison of Shortstopping Agents in SBR Production

| Feature | N-Isopropylhydroxylamine (IPHA) | Diethylhydroxylamine (DEHA) |

| Function | Shortstopping Agent / Radical Scavenger | Shortstopping Agent / Radical Scavenger |

| Mooney Viscosity Control | Excellent | Good, but can lead to viscosity drift |

| Popcorn Polymer Control | Effective in both latex and vapor phases | Less effective in vapor phase due to volatility |

| Nitrosamine (B1359907) Formation | Does not contribute to regulated nitrosamines | Potential precursor to nitrosamines |

| Regulatory Compliance | Compliant with German TRGS 552 | Concerns regarding nitrosamine formation |

This table provides a comparative overview of N-Isopropylhydroxylamine (IPHA) and Diethylhydroxylamine (DEHA) as shortstopping agents in the production of Styrene-Butadiene Rubber (SBR).

The utility of N-Isopropylhydroxylamine extends to the stabilization of synthetic rubbers post-production. It is incorporated into stabilizer formulations to enhance the processing characteristics of the rubber and improve its resistance to degradation from heat and oxygen. atamanchemicals.com By neutralizing free radicals that can initiate degradation pathways, it helps to preserve the mechanical properties and extend the service life of rubber products. atamanchemicals.com

In the formulation of adhesives and sealants, N-Isopropylhydroxylamine is used as a stabilizing agent. atamanchemicals.com Its primary role is to prevent the degradation of the adhesive or sealant formulation, thereby enhancing the strength and durability of the bond. atamanchemicals.com By scavenging radicals and inhibiting unwanted side reactions, it helps maintain the integrity of the product during storage and application. atamanchemicals.com

The compound's stabilizing properties are also leveraged in the development of advanced materials and coatings. It is used in the preparation of stabilizing agents for paints and coatings, where it improves performance and prevents discoloration or degradation over time. atamanchemicals.com Furthermore, N-Isopropylhydroxylamine has been employed as a stabilizer in the production of liquid crystals and other advanced materials for electronics, where it helps prevent material degradation under various environmental conditions. atamanchemicals.com

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined architectures and low dispersity. wikipedia.org The process relies on the reversible termination of growing polymer chains by stable nitroxide radicals. numberanalytics.com Hydroxylamine (B1172632) derivatives, such as N-Isopropylhydroxylamine, are important in this context as they can serve as precursors to nitroxide radicals through oxidation. While the primary role of IPHA in broader polymer production is often to scavenge radicals and stop polymerization, its chemistry is fundamentally linked to the controlling species in NMP. The equilibrium between dormant alkoxyamine species and active propagating radicals, mediated by the nitroxide, is the cornerstone of NMP's control over the polymerization process. wikipedia.org

Environmental Chemistry and Remediation

Beyond polymer science, this compound plays a role in environmental applications, particularly in water treatment. It functions as a highly effective oxygen scavenger, used to remove dissolved oxygen from water systems like industrial boilers. atamanchemicals.comatamanchemicals.com This is crucial for preventing corrosion, as dissolved oxygen is a primary contributor to the oxidative degradation of metal components. atamanchemicals.com

N-Isopropylhydroxylamine is often considered a safer alternative to hydrazine, another common oxygen scavenger that is highly toxic. atamanchemicals.com The reaction of N-Isopropylhydroxylamine with oxygen is pH-dependent, showing optimal activity in alkaline conditions (pH 8.5-9.5). smolecule.com

Table 2: Research Findings on N-Isopropylhydroxylamine as an Oxygen Scavenger

| Parameter | Finding |

| Application | Oxygen scavenger for boiler water treatment |

| Mechanism | Acts as a reducing agent to remove dissolved oxygen |

| Alternative to | Hydrazine (offering a better safety profile) |

| Kinetics | Pseudo-first-order reaction with respect to dissolved oxygen |

| Activation Energy | 71.09 kJ/mol for the oxygen scavenging reaction under basic conditions |

| Optimal pH | 8.5 - 9.5 |

This table summarizes key research findings regarding the application of N-Isopropylhydroxylamine in water remediation as an oxygen scavenger.

Metal Ion Detection and Removal

This compound is utilized in the field of analytical chemistry for the detection of certain metal ions. atamanchemicals.com Its utility in this area is linked to its capacity for metal complexation and chelation. atamanchemicals.com The hydroxylamine functional group within the molecule can form complexes with various metal ions, a property that can be harnessed for both qualitative and quantitative analysis. While the compound is known to be used for these analytical purposes, specific details regarding the particular metal ions it is most effective at detecting and the precise mechanisms of removal are not extensively detailed in publicly available literature.

Breakdown of Pollutants

Currently, there is a lack of available scientific literature and research data describing the application of this compound in the breakdown of environmental pollutants.

Oxygen Scavenger in Water Treatment and Boiler Systems

One of the most well-documented industrial applications of this compound is as an oxygen scavenger in water treatment, particularly for boiler systems. atamanchemicals.com Dissolved oxygen is a primary cause of corrosion in boilers, leading to pitting and a reduction in the operational lifespan of the equipment. This compound effectively removes dissolved oxygen from boiler feedwater, thereby preventing corrosion. atamanchemicals.com

It serves as a more contemporary and often safer alternative to traditional oxygen scavengers like hydrazine. atamanchemicals.comatamanchemicals.com Beyond simply scavenging oxygen, it also acts as a passivating agent, forming a protective layer on metal surfaces that further inhibits corrosion. atamanchemicals.com This dual-action capability makes it a highly efficient choice for maintaining the integrity and longevity of industrial boiler and water systems. atamanchemicals.com

Below is a table comparing the properties of N-Isopropylhydroxylamine with other common oxygen scavengers.

| Feature | N-Isopropylhydroxylamine (IPHA) | Hydrazine | Sodium Sulfite |

| Primary Function | Oxygen Scavenging, Metal Passivation | Oxygen Scavenging, Metal Passivation | Oxygen Scavenging |

| Byproducts | Volatile organic compounds, water, nitrogen | Water, nitrogen, ammonia (B1221849) | Sodium sulfate (B86663) (adds to dissolved solids) |

| Volatility | Volatile | Volatile | Non-volatile |

| Safety Profile | Considered a safer alternative to hydrazine | Toxic, suspected carcinogen | Generally considered safe, but can decompose to corrosive gases at high pressure |

Photochemical Applications

This compound also plays a role in the field of photochemistry, both as a precursor to photo-responsive materials and as a direct additive in photochemical processes.

This compound is identified as an intermediate in the synthesis of photochromatic color adaptation agents. Photochromic materials are substances that change color upon exposure to light, typically UV radiation, and revert to their original color in its absence. A Chinese patent indicates its use in the production pathway of such advanced materials. However, specific details of the synthetic routes and the types of photochromic agents produced are not extensively elaborated in available documentation.

The compound is also described as a photochemical additive. atamanchemicals.com In this capacity, it can be used in photo processing and other applications where the control of photochemical reactions is necessary. atamanchemicals.com Its role may involve acting as a stabilizer or a reducing agent within these light-sensitive systems. ontosight.ai

Pharmaceutical and Agrochemical Intermediates

A significant application of this compound is its role as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical sectors. atamanchemicals.comontosight.ai Its reactive nature makes it a valuable building block for creating a variety of active ingredients. ontosight.ai

In the pharmaceutical industry, it is used in the synthesis of active pharmaceutical ingredients (APIs), including some analgesics and anti-inflammatory agents. ontosight.ai In the agrochemical industry, it serves as a precursor for the manufacture of certain herbicides and pesticides. ontosight.ai In this context, it not only forms part of the final molecular structure but can also contribute to the stability and efficacy of the active ingredients. atamanchemicals.com

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). atamanchemicals.com Its role is primarily as a reagent in chemical reactions that build the complex molecular structures of drug compounds. atamanchemicals.com As a hydroxylamine derivative, it can participate in reactions such as condensation and reduction, making it a versatile tool for organic synthesis in the pharmaceutical industry. atamanchemicals.comcymitquimica.com The compound acts as a building block, contributing its isopropyl and hydroxylamine functionalities to the final API molecule. This is particularly valuable in processes that require mild reducing conditions to achieve specific chemical transformations necessary for creating therapeutically active substances. atamanchemicals.com

Production of Herbicides and Pesticides

In the agrochemical sector, N-Isopropylhydroxylamine and its hydrochloride salt are utilized in the manufacturing of certain agricultural chemicals, including herbicides and pesticides. atamanchemicals.comatamanchemicals.comcymitquimica.com It functions as a synthetic intermediate, similar to its role in API synthesis. atamanchemicals.com The compound is also used to enhance the stability and activity of biocidal products. atamanchemicals.com For instance, carbamate (B1207046) herbicides, such as Propham (isopropyl N-phenylcarbamate), share structural similarities with N-isopropylhydroxylamine, suggesting its potential role as a precursor or building block in the synthesis of such pesticides. nih.gov Its application helps in developing effective solutions for crop protection. atamanchemicals.com

Table 1: Industrial Applications of N-Isopropylhydroxylamine

| Field | Application | Function |

| Pharmaceuticals | Synthesis of APIs | Intermediate, Reducing Agent |

| Agrochemicals | Production of Herbicides & Pesticides | Intermediate, Stabilizer |

| Polymer Chemistry | Polymerization Inhibitor | Short-stopping Agent |

| Water Treatment | Oxygen Scavenger | Reducing Agent |

Analytical Chemistry Methodologies

This compound finds utility in various analytical chemistry techniques due to its reactive properties. atamanchemicals.comcymitquimica.com

Detection and Quantification of Carbonyl Compounds

The detection and quantification of carbonyl compounds (aldehydes and ketones) is a common application for hydroxylamine derivatives in analytical chemistry. The fundamental reaction involves the derivatization of the carbonyl group with a hydroxylamine, forming an oxime. This reaction is a cornerstone of methods like the Faix method for analyzing carbonyls in bio-oils, which uses hydroxylamine hydrochloride. nrel.gov

While specific protocols detailing the use of this compound are less common than those using unsubstituted hydroxylamine hydrochloride or O-substituted variants like PFBHA, the underlying chemistry is the same. nrel.govnih.gov The reaction converts the carbonyl compound into a derivative that can be more easily detected and quantified, often through titration or chromatographic techniques like HPLC. nrel.govepa.gov The liberated acid from the oximation reaction can be titrated to determine the molar quantity of the original carbonyl compound. nrel.gov

Spectrophotometric Determination of Metals

This compound can be used as a reducing agent in the analysis of certain metal ions. atamanchemicals.comcymitquimica.com A common example in analytical chemistry is the determination of iron, where a reducing agent is required to convert all iron from the ferric (Fe³⁺) state to the ferrous (Fe²⁺) state before analysis. carleton.ca The ferrous iron is then reacted with a complexing agent, such as o-phenanthroline, to form a colored complex. carleton.ca The intensity of this color, which is directly proportional to the iron concentration, is measured using a spectrophotometer. carleton.ca While hydroxylamine hydrochloride is frequently cited for this purpose, this compound can perform the same reducing function, making it a valuable reagent in spectrophotometric methods for metal analysis. carleton.ca

Table 2: Analytical Methodologies

| Methodology | Analyte | Role of this compound | Principle |

| Potentiometric Titration / HPLC | Carbonyl Compounds | Derivatizing Agent | Reacts with carbonyls to form oximes, allowing for quantification. |

| Spectrophotometry | Metal Ions (e.g., Iron) | Reducing Agent | Reduces metal ions (e.g., Fe³⁺ to Fe²⁺) to a state that forms a colored complex for measurement. |

Biochemical Research and Biological Activities

The chemical properties of N-Isopropylhydroxylamine lend it to applications in biochemical studies, particularly those related to cellular processes.

Studies Involving Oxidative Stress and Cellular Metabolism

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (free radicals) and the ability of a biological system to detoxify these reactive intermediates. nih.gov This imbalance can lead to cellular damage. nih.gov N-Isopropylhydroxylamine has been identified as an antioxidant compound. atamanchemicals.com Antioxidants can neutralize free radicals, thereby mitigating oxidative stress. Its potential to act as an antioxidant makes it a compound of interest in studies of cellular metabolism and the biochemical pathways affected by oxidative damage. atamanchemicals.com Research into its anti-inflammatory effects further suggests its relevance in studying biological pathways where oxidative stress is a contributing factor. atamanchemicals.com

Antioxidant Properties

N-Isopropylhydroxylamine (IPHA), the active component of the hydrochloride salt, demonstrates notable antioxidant capabilities primarily through its function as a potent free radical and oxygen scavenger. atamanchemicals.comxiangyang-chem.comsmolecule.comatamanchemicals.com This activity is crucial in various industrial and chemical processes where control over oxidative processes is necessary. smolecule.com

The fundamental mechanism behind its antioxidant effect is its ability to scavenge free radicals and other reactive oxygen species (ROS). atamanchemicals.com By neutralizing these highly reactive molecules, it helps to reduce oxidative damage and enhance thermal and oxidative stability in complex systems. atamanchemicals.comsmolecule.com This makes it a valuable component in antioxidant packages and as a stabilizer for sensitive materials like plastics, coatings, and adhesives. atamanchemicals.com Its role as a radical scavenger is particularly highlighted in its use as a "shortstopping agent" in free radical emulsion polymerization, where it effectively terminates the growth of polymer chains. atamanchemicals.comsmolecule.com

Studies on the interactions of N-isopropylhydroxylamine confirm its reactivity with free radicals and oxidizing agents, which effectively reduces oxidative damage that can occur during polymerization or other oxidative processes. smolecule.com While extensive documentation on its biological antioxidant effects is limited, its established role as an oxygen scavenger suggests potential for applications in managing oxidative stress. smolecule.com

Table 1: Summary of Antioxidant Properties and Mechanisms

| Property | Mechanism/Application | Description |

| Radical Scavenging | Neutralizes free radicals and Reactive Oxygen Species (ROS). atamanchemicals.com | Acts as a primary antioxidant by donating a hydrogen atom or electron to stabilize free radicals, thus preventing oxidative damage. atamanchemicals.comsmolecule.com |

| Oxygen Scavenging | Reacts with and removes dissolved oxygen. xiangyang-chem.comkdrchem.com | Utilized in applications such as boiled water treatment to prevent corrosion by eliminating dissolved oxygen. xiangyang-chem.comkdrchem.com |

| Polymerization Inhibition | Functions as a "shortstopping agent" in radical emulsion polymerization. atamanchemicals.comatamanchemicals.com | Terminates the propagation of polymer chains by scavenging the free radicals that drive the reaction. atamanchemicals.comsmolecule.com |

| Material Stabilization | Enhances thermal and oxidative stability in polymers, coatings, and adhesives. atamanchemicals.com | Incorporated into materials to prevent degradation caused by exposure to heat, oxygen, and other environmental factors. atamanchemicals.com |

Inhibition of Fibroblast Cell Growth

Research has identified that N-Isopropylhydroxylamine possesses inhibitory effects on the proliferation of specific cell types. atamanchemicals.com In particular, in vitro studies have demonstrated its ability to inhibit the growth of fibroblast cells. atamanchemicals.com

The mechanism for this cytostatic effect has been attributed to the compound's interaction with basic fibroblast growth factor (bFGF). atamanchemicals.com Basic fibroblast growth factor is a potent mitogen that plays a crucial role in cell proliferation, differentiation, and angiogenesis. creative-proteomics.com By binding to bFGF, N-Isopropylhydroxylamine is believed to interfere with the signaling pathways that stimulate fibroblast proliferation. atamanchemicals.com This targeted interaction prevents bFGF from binding to its receptors on the cell surface, thereby halting the cascade of events that leads to cell division.

Table 2: Research Findings on Fibroblast Growth Inhibition

| Finding | Mechanism of Action | Implication |

| Inhibition of Fibroblast Growth | The compound was found to inhibit the growth of fibroblast cells in in vitro experiments. atamanchemicals.com | Suggests potential applications in fields where controlling fibroblast proliferation is desirable. |

| Binding to bFGF | The inhibitory activity is linked to its ability to bind to basic fibroblast growth factor (bFGF). atamanchemicals.com | Indicates a specific molecular interaction as the basis for its biological effect on cell growth. |

Antitumor and Antiviral Activities

Beyond its industrial applications, N-Isopropylhydroxylamine has been investigated for its potential biological activities, including antitumor and antiviral properties. atamanchemicals.com These preliminary findings suggest a broader scope of applications for this compound in biomedical research.

Studies have indicated that N-Isopropylhydroxylamine can inhibit the growth of tumor cells. atamanchemicals.com This antitumor activity is likely connected to its foundational properties as a free radical scavenger, as oxidative stress is often implicated in the pathology of cancer. By modulating the cellular redox environment, it may interfere with the signaling pathways that promote cancer cell proliferation and survival.

Similarly, the compound has been shown to inhibit viral replication. atamanchemicals.com The mechanism for its antiviral action may also stem from its ability to scavenge free radicals, which can be crucial for the replication processes of some viruses. Further research is necessary to fully elucidate the specific pathways and viral targets of N-Isopropylhydroxylamine. atamanchemicals.com

Table 3: Overview of Antitumor and Antiviral Research

| Activity | Observed Effect | Potential Mechanism |

| Antitumor | Inhibition of tumor cell growth has been demonstrated in studies. atamanchemicals.com | May involve the scavenging of free radicals, thereby interfering with cancer cell proliferation pathways. atamanchemicals.com |

| Antiviral | Inhibition of viral replication has been observed. atamanchemicals.com | The underlying mechanism is thought to be related to its antioxidant and radical-scavenging properties. atamanchemicals.com |

Future Directions and Emerging Research Avenues for N Isopropylhydroxylamine Hydrochloride

Development of Green Synthesis Methods for IPHA HCl

The chemical industry's shift towards sustainability is driving research into greener synthesis routes for essential compounds like IPHA HCl. Future developments are focused on minimizing environmental impact by adhering to the principles of green chemistry, such as using renewable feedstocks, reducing waste, and employing safer solvents and reagents.

Conventional synthesis methods for N-alkylhydroxylamines include the catalytic hydrogenation of nitroalkanes and the oxidation of secondary amines. google.comgoogle.com For instance, IPHA can be produced by the hydrogenation of 2-nitropropane (B154153) in the presence of a palladium catalyst or by the oxidation of diisopropylamine (B44863) with hydrogen peroxide. google.comgoogle.com While these methods are effective, emerging research aims to improve their green credentials.

Key future research avenues include:

Biocatalysis : The use of enzymes to catalyze the synthesis of hydroxylamines offers a highly selective and environmentally benign alternative to traditional chemical catalysts. mdpi.com Research into enzymes capable of selective oxidation of amines or reduction of nitro compounds under mild, aqueous conditions could lead to a breakthrough in IPHA HCl production. cardiff.ac.uk

Electrochemical Synthesis : Electrosynthesis represents a powerful green chemistry tool. A promising future approach involves the ketone-mediated electroreduction of nitrates to produce hydroxylamine (B1172632). nih.govacs.org This method, if adapted for N-isopropylhydroxylamine, could utilize renewable electricity and simple starting materials, significantly reducing the carbon footprint of production.

Improved Catalysts for Existing Routes : Research is ongoing to develop more efficient and recyclable catalysts for current synthesis methods. For example, enhancing the selectivity of palladium or platinum catalysts during the hydrogenation of 2-nitropropane can minimize the formation of by-products. google.comrsc.org Similarly, developing catalysts for the oxidation of diisopropylamine that work under even milder conditions with higher efficiency would further improve the process's sustainability. google.com

| Method | Typical Reagents/Catalysts | Advantages | Future Research Focus |

|---|---|---|---|

| Amine Oxidation | Diisopropylamine, H₂O₂, CO₂ or Fe(Salen) catalyst | Good atom economy (by-product is water). google.com | Development of more active and recyclable catalysts; use of milder oxidants. |

| Nitroalkane Hydrogenation | 2-Nitropropane, H₂, Pd/C or Pd/Al₂O₃ catalyst | Established industrial process. google.com | Improving catalyst selectivity to reduce over-reduction; lower pressure/temperature conditions. |

| Biocatalysis (Emerging) | Enzymes (e.g., from grape extracts) | High selectivity, mild aqueous conditions, environmentally benign. mdpi.comcardiff.ac.uk | Enzyme discovery and engineering for specific substrates like IPHA; process scale-up. |

| Electrosynthesis (Emerging) | Nitrates, Ketones, Cu-based catalysts | Uses electricity (potentially renewable), avoids harsh reagents. nih.gov | Adapting the method for N-alkylation; improving Faradaic efficiency and catalyst stability. |

Exploration of Novel Catalytic Systems for Reactions Involving IPHA HCl

While IPHA HCl is often an intermediate, its hydroxylamine functional group makes it a valuable reagent in its own right. Emerging research focuses on using N-alkylhydroxylamines in novel catalytic systems, particularly those involving earth-abundant metals like iron, to perform complex organic transformations.

A significant area of development is the use of hydroxylamine derivatives in iron-catalyzed aminofunctionalization of alkenes. acs.orgfigshare.com These reactions can introduce a nitrogen-containing group and another functional group across a double bond in a single step, which is a highly efficient way to build molecular complexity.

Future research directions in this area are:

Iron-Catalyzed Aminohydroxylation : Recent studies have shown that iron complexes can catalyze the reaction of alkenes with functionalized hydroxylamines to produce vicinal amino alcohols, which are crucial building blocks for pharmaceuticals. nih.gov Future work will likely focus on expanding the substrate scope and developing enantioselective versions of these catalysts to produce chiral amino alcohols.

Iron-Catalyzed Oxyamination : Researchers are exploring iron-catalyzed systems where hydroxylamine derivatives serve as the source for both the nitrogen and oxygen atoms in oxyamination reactions of alkenes. acs.org This atom-economical approach is highly desirable, and future efforts will aim to improve yields and apply the methodology to a wider range of terminal and internal alkenes.

Development of New Hydroxylamine-Derived Reagents : Designing novel N-alkylhydroxylamine reagents is a key avenue of research. By modifying the structure of the hydroxylamine, chemists can tune its reactivity for specific catalytic applications, such as the direct installation of medicinally relevant amine groups (e.g., methylamine, morpholine) onto alkenes. chemrxiv.org

Advanced Applications in Supramolecular Chemistry and Nanotechnology

While the application of IPHA HCl in supramolecular chemistry and nanotechnology is still a nascent field, its chemical structure offers intriguing possibilities for future exploration. The hydroxylamine group (-NHOH) is capable of coordinating with metal ions and forming hydrogen bonds, which are the fundamental interactions that govern the assembly of supramolecular structures.

Potential emerging research avenues include:

Metallo-Supramolecular Assemblies : The ability of the hydroxylamine moiety to act as a ligand for metal ions could be exploited to construct novel metallo-supramolecular cages, polymers, or other complex architectures. Research in this area would involve studying the coordination chemistry of IPHA with various metal centers and exploring the properties of the resulting assemblies.

Surface Functionalization of Nanoparticles : IPHA HCl could be used as a surface modifying agent for nanoparticles (e.g., gold, iron oxide). The hydroxylamine group can anchor to the nanoparticle surface, while the isopropyl group provides a different chemical functionality. This could be used to improve the dispersibility of nanoparticles in specific solvents or to introduce a reactive handle for further functionalization.

Self-Assembled Monolayers : The amphiphilic nature of N-alkylhydroxylamines could be tuned to facilitate the formation of self-assembled monolayers on various substrates. These organized molecular layers have potential applications in electronics, sensors, and biocompatible coatings.

Although direct research is currently limited, the fundamental properties of IPHA HCl suggest it could become a valuable tool in these advanced materials fields as researchers seek new and functional molecular building blocks. cymitquimica.com

Further Elucidation of Biological and Medicinal Chemistry Applications

The hydroxylamine functional group is a known pharmacophore, and research into the biological activities of IPHA and its derivatives is a promising area for future development. Preliminary studies have indicated that IPHA may possess antioxidant and anti-inflammatory properties and can inhibit the growth of certain cells. biosynth.com

Future research will likely focus on several key areas:

Mechanism of Action Studies : A deeper understanding of how IPHA and its derivatives exert their biological effects is crucial. For instance, N-substituted hydroxylamines have been identified as potential antibacterial agents that act by inhibiting the enzyme ribonucleotide reductase (RNR), which is essential for DNA synthesis in bacteria. nih.govub.edu Further studies could confirm if IPHA derivatives share this mechanism and optimize their activity.

Structure-Activity Relationship (SAR) Studies : By systematically synthesizing and testing derivatives of IPHA, researchers can establish clear relationships between chemical structure and biological activity. For example, studies on O-alkylhydroxylamines have identified them as potent inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy. nih.govnih.gov Similar SAR studies centered on the IPHA scaffold could lead to the discovery of new therapeutic agents.

Development of Novel Drug Candidates : IPHA can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. atamanchemicals.comontosight.ai Its use as a precursor to analgesics, anti-inflammatory agents, and other active pharmaceutical ingredients is an active area of research. ontosight.ai

| Therapeutic Area | Potential Target/Mechanism | Example/Rationale | Future Research Direction for IPHA |

|---|---|---|---|

| Oncology | Indoleamine 2,3-dioxygenase-1 (IDO1) Inhibition | O-alkylhydroxylamines act as mechanism-based inhibitors of IDO1. nih.gov | Design and synthesize IPHA derivatives as IDO1 inhibitors for cancer immunotherapy. |

| Infectious Diseases | Ribonucleotide Reductase (RNR) Inhibition | N-substituted hydroxylamines show broad-spectrum antibacterial activity by inhibiting RNR. nih.govub.edu | Investigate the antibacterial and anti-biofilm activity of IPHA derivatives. |

| Inflammation | Antioxidant/Radical Scavenging | IPHA has shown potential anti-inflammatory and antioxidant effects. biosynth.com | Elucidate the mechanism of anti-inflammatory action and perform SAR studies to enhance potency. |

| General Drug Discovery | Synthetic Intermediate | Used as an intermediate for active pharmaceutical ingredients (APIs). atamanchemicals.com | Utilize IPHA HCl as a key building block in the synthesis of novel compound libraries. |

Integration of IPHA HCl in Flow Chemistry and Automated Synthesis

The modernization of chemical synthesis through flow chemistry and automation offers significant advantages in terms of safety, efficiency, and reproducibility. Integrating the synthesis and use of IPHA HCl into these platforms is a key future direction.

Flow Synthesis of IPHA HCl : The synthesis of hydroxylamines can involve hazardous reagents or intermediates. Performing these reactions in continuous flow reactors enhances safety by minimizing the volume of reactive material at any given time and allowing for precise control over reaction parameters like temperature and pressure. google.com Future work will involve optimizing a continuous flow process for the industrial-scale production of IPHA HCl.

Automated Synthesis Platforms : As a versatile reagent, IPHA HCl is an ideal candidate for inclusion in automated synthesis platforms. These systems use robotics to perform multi-step syntheses, enabling the rapid creation of large libraries of related compounds for drug discovery and materials science. sigmaaldrich.comnih.gov Future platforms could utilize IPHA HCl from pre-packaged cartridges to perform reactions like aminations or reductions, accelerating the discovery of new molecules with desired properties. synplechem.com The development of robust, automated protocols involving IPHA HCl will be crucial for its adoption in high-throughput chemistry environments.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of N-Isopropylhydroxylamine hydrochloride critical for experimental design?

- Molecular Weight : 111.57 g/mol (C₃H₉NO·HCl) .

- Melting Point : 68–72°C .

- Solubility : Hydrochloride salts are typically water-soluble, but solvent compatibility should be tested via phase solubility studies in polar aprotic solvents (e.g., DMF, DMSO) .

- Stability : Sensitive to moisture and heat; store desiccated at 2–8°C. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .

Q. What standardized methods are recommended for synthesizing this compound?

- Amination-HCl Salt Formation : React hydroxylamine with isopropyl chloride in anhydrous ethanol under nitrogen, followed by HCl gas bubbling to precipitate the hydrochloride salt. Monitor pH (<2.0) for optimal yield .

- Purification : Recrystallize from ethanol/ethyl acetate (1:3 v/v) and verify purity via HPLC (>98%) using a C18 column and UV detection at 210 nm .

Q. How can researchers validate the purity of this compound?

- Chromatography : Use reverse-phase HPLC with a mobile phase of 0.1% trifluoroacetic acid in water:acetonitrile (95:5) at 1 mL/min .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (D₂O solvent; δ ~1.2 ppm for isopropyl CH₃, δ ~3.5 ppm for NH-O) and FTIR (N-H stretch ~3200 cm⁻¹, O-H ~3400 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) impact the yield and selectivity of this compound synthesis?